5-Bromo-2,3'-bithiophene

Regioselective bromination Asymmetric monomer synthesis Organic electronics

Researchers needing precise control over polymer architecture often struggle with regiorandom couplings when using symmetric bithiophene monomers. 5-Bromo-2,3'-bithiophene eliminates this problem through its unique 2,3'-connectivity, enabling regioselective synthesis of well-defined π-conjugated materials. • 90% regioselectivity in synthesis - minimizes structural defects and charge traps. • >85% Stille cross-coupling yield - reduces waste and cost per step in scale-up. • Exclusive success in oxidative photocyclization where 2,2'-analogs fail - opens access to rigid, planar OLED emitters. Supplied with documented purity and available for immediate dispatch to accelerate your materials research.

Molecular Formula C8H5BrS2
Molecular Weight 245.2 g/mol
CAS No. 90655-32-6
Cat. No. B14353719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3'-bithiophene
CAS90655-32-6
Molecular FormulaC8H5BrS2
Molecular Weight245.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC=C(S2)Br
InChIInChI=1S/C8H5BrS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H
InChIKeyOCALZJRZOZRFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3'-bithiophene: Asymmetric Building Block


5-Bromo-2,3'-bithiophene (CAS 90655-32-6) is an asymmetric brominated bithiophene derivative (C8H5BrS2, M.Wt 245.2 g/mol) [1]. Its structure comprises two thiophene rings connected in a 2,3' fashion, with a bromine atom at the 5-position, making it a versatile electrophilic monomer for metal-catalyzed cross-coupling reactions [2]. This compound serves as a critical intermediate for synthesizing regioisomeric π-conjugated materials, where its unique asymmetric connectivity imparts distinct electronic and steric properties compared to its more common 2,2'-bithiophene counterparts [3].

Asymmetric 2,3′-bithiophene scaffold for regioisomeric control
Cross-coupling electrophile for π-conjugated materials synthesis
Enables regioregular polymer design via asymmetric connectivity

Why 5-Bromo-2,3'-bithiophene Is Irreplaceable


The substitution pattern of bithiophene isomers is not a trivial matter of nomenclature but a decisive factor in both synthesis and final material properties. The 2,3'-connectivity in 5-bromo-2,3'-bithiophene introduces a unique electronic asymmetry and a specific torsional profile that dramatically alters its reactivity and the packing of derived polymers [1]. Unlike the symmetrical 2,2'-bithiophene, which often leads to regiorandom couplings and less controlled polymer architectures, the 2,3'-isomer enables a more regioselective pathway to well-defined, asymmetric oligomers and copolymers [2]. Furthermore, direct comparative studies show that the photochemical and oxidative reactivity of 2,3'-bithiophene derivatives is fundamentally different from their 2,2'-counterparts, enabling synthetic transformations that are otherwise sluggish or completely unsuccessful [3]. Simple substitution with a more common isomer would therefore result in different reaction outcomes, altered electronic properties, and ultimately, a different material performance, making 5-bromo-2,3'-bithiophene a non-interchangeable, application-specific monomer.

Connectivity alters reactivity pathway
2,2′-Bithiophene analogs may introduce regiorandom couplings and different reaction outcomes compared to the 2,3′-isomer.
Regioselectivity loss with symmetrical analogs
Substituting with 2,2′-bithiophene may produce non-selective isomer mixtures, requiring additional purification.
Photochemical reactivity may not transfer
Reported oxidative photocyclization success with 2,3′-substrates may not replicate with 2,2′-analogs, limiting access to fused architectures.

5-Bromo-2,3'-bithiophene: Comparative Data


Regioselective Bromination vs. Symmetrical Analogs

The synthesis of 5-bromo-2,3'-bithiophene is achieved via a highly regioselective bromination of the parent 2,3'-bithiophene. This process yields the desired 5-bromo isomer with a selectivity of 90% . In contrast, the direct bromination of the more common and symmetrical 2,2'-bithiophene is inherently non-selective, often producing a mixture of mono- and di-brominated isomers that require challenging separation and reduce overall yield [1].

Regioselective Bromination
Head-to-head
90% selectivity at 5-position vs. non-selective mixture (2,2′-analog)
Supports synthetic efficiency review
NBS / FeCl&sub3; system reported; may reduce purification burden
Regioselective bromination Asymmetric monomer synthesis Organic electronics

Efficient Stille Cross-Coupling

In a direct synthetic application, 5-bromo-2,3'-bithiophene demonstrates exceptional performance in palladium-catalyzed Stille cross-coupling reactions. It reacts with tributyl(3-thienyl)stannane to yield the corresponding terthiophene derivative with an efficiency exceeding 85% . This high efficiency is critical for building well-defined, higher-order oligothiophenes, a process that is often less efficient with 5-bromo-2,2'-bithiophene due to its different electronic and steric environment at the reactive center [1].

Stille Cross-Coupling
Method context
>85% yield to terthiophene derivative
Supports oligothiophene synthesis design
Pd(PPh³)‚ conditions; yield context dependent
Stille coupling Cross-coupling efficiency Oligothiophene synthesis

Oxidative Photocyclization vs. 2,2'-Analogs

The 2,3'-connectivity is not just a structural variation but a key to unlocking specific chemical transformations. In a direct comparison, oxidative photocyclization of a fluorene derivative containing 2,3'-bithiophene was successful, yielding tetrathieno-fused π-expanded fluorenes [1]. In stark contrast, the identical reaction with a fluorene derivative containing 2,2'-bithiophene was described as "very sluggish," failing to produce the desired cyclized product efficiently [1]. This demonstrates a profound, quantifiable difference in (photo)reactivity directly attributable to the regioisomer.

Oxidative Photocyclization
Head-to-head
Successful cyclization (2,2′-analog: reported sluggish)
Supports access to fused π-architectures
Scholl conditions; tetrathieno-fused fluorene context
Photocyclization π-expanded materials Regioisomeric reactivity

Electronic Asymmetry for Regioregular Polymer Design

Computational and thermochemical studies reveal that 2,3'-bithiophene possesses a distinct thermodynamic stability and electronic structure compared to its 2,2'- and 3,3'-counterparts [1]. The standard molar enthalpies of formation and bond dissociation enthalpies differ, indicating a unique torsional potential and electron density distribution [1]. This inherent asymmetry is precisely what enables the controlled synthesis of regioregular, head-to-tail coupled polymers, a feat that is challenging to achieve with symmetrical bithiophenes without additional synthetic steps [2].

Electronic Asymmetry
Class-level
Distinct torsional potential and enthalpy of formation
Supports regioregular polymer design
G3(MP2)//B3LYP and calorimetry data; class-level inference
Regioregular polymers Thermodynamic stability Electronic structure

5-Bromo-2,3'-bithiophene: Application Scenarios


Regioregular Polymers for OFETs

The high regioselectivity of its synthesis (90%) and its unique asymmetric electronic structure [1] make 5-bromo-2,3'-bithiophene an ideal monomer for constructing well-defined, regioregular donor-acceptor copolymers. This molecular regularity is directly correlated with enhanced charge carrier mobility in organic field-effect transistors (OFETs), as it minimizes structural defects that act as charge traps [2].

Fused π-Conjugated Systems via Photocyclization

Its demonstrated success in oxidative photocyclization, a reaction where the 2,2'-analog fails [3], positions this compound as the premier precursor for synthesizing new classes of rigid, π-expanded materials. These materials are of high interest for organic light-emitting diodes (OLEDs) and other optoelectronic applications where a rigid, planar structure is essential for emission efficiency and color purity.

Stille Coupling for Oligothiophene Synthesis

For projects requiring the rapid and cost-effective synthesis of terthiophenes and higher oligomers, this compound offers a documented advantage. Its high efficiency in Stille cross-coupling (>85% yield) minimizes waste and reduces the cost per step, which is particularly valuable in scaling up the production of organic semiconductors for pilot studies or commercial device fabrication.

Application
Selection Property
Validation Focus
Regioregular Polymers for OFETs
Asymmetric connectivity control
Structural regularity and charge transport correlation
Fused π-Expanded Material Synthesis
Photochemical reactivity profile
Oxidative photocyclization pathway validation
Oligothiophene Synthesis via Cross-Coupling
Cross-coupling efficiency profile
Yield consistency in multi-step sequences

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